Home > Products > Screening Compounds P11106 > (2S,4R)-1-[(2S)-2-[3-[2-[5-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypentoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
(2S,4R)-1-[(2S)-2-[3-[2-[5-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypentoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide -

(2S,4R)-1-[(2S)-2-[3-[2-[5-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypentoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

Catalog Number: EVT-278133
CAS Number:
Molecular Formula: C47H57ClFN7O8S
Molecular Weight: 934.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Gefitinib-based PROTAC 3 is a proteolysis-targeting chimera (PROTAC) comprised of the EGF receptor (EGFR) inhibitor gefitinib linked to the von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand VHL ligand 1.1 In cell-based assays, gefitinib-based PROTAC 3 induces degradation of EGFR containing the activating mutation L858R or an exon 19 deletion with half-maximal degradation (DC50) values of 22.3 and 11.7 nM, respectively, but does not induce degradation of wild-type EGFR at concentrations up to 10 μM.

Lazertinib

  • Compound Description: Lazertinib is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) []. It is currently being investigated as a potential treatment for EGFR-mutated non-small cell lung cancer (NSCLC) [].
  • Relevance: Lazertinib, like gefitinib, targets EGFR, specifically focusing on EGFR mutations commonly found in NSCLC []. While not a PROTAC molecule itself, its shared target with "Gefitinib-based PROTAC 3" makes it structurally relevant as it highlights the importance of targeting EGFR in specific disease contexts [].

Dacomitinib

  • Compound Description: Dacomitinib is a second-generation, irreversible EGFR TKI, designed to target both EGFR-sensitizing and EGFR T790M resistance mutations [, ].
  • Relevance: Similar to gefitinib, dacomitinib targets EGFR, making it structurally relevant in the context of "Gefitinib-based PROTAC 3" [, ]. The fact that dacomitinib also addresses the T790M resistance mutation highlights the ongoing efforts to overcome EGFR TKI resistance, a challenge that "Gefitinib-based PROTAC 3" might aim to address [, ].

Osimertinib

  • Compound Description: Osimertinib is a third-generation EGFR TKI that selectively targets both EGFR-sensitizing mutations and the T790M resistance mutation []. This selectivity results in a more favorable safety profile compared to earlier generation EGFR TKIs [].
  • Relevance: Osimertinib shares the EGFR target with gefitinib and demonstrates the evolution of EGFR-targeting drugs []. Although not a PROTAC itself, its focus on improved efficacy and reduced toxicity aligns with the potential advantages of developing a PROTAC like "Gefitinib-based PROTAC 3" [].

Erlotinib

  • Compound Description: Erlotinib, like gefitinib, is a first-generation EGFR TKI used in the treatment of advanced NSCLC harboring activating EGFR mutations [, , ].
  • Relevance: Erlotinib's similar mechanism of action and target to gefitinib underscores their structural relevance in relation to "Gefitinib-based PROTAC 3" [, , ]. Research comparing their efficacy and side effect profiles highlights the ongoing efforts to optimize EGFR-targeted therapies, which "Gefitinib-based PROTAC 3" might contribute to [, , ].

SD-36

  • Compound Description: SD-36 is a PROTAC degrader that specifically targets STAT3, a transcription factor implicated in various cancers and diseases []. It exhibits potent and selective degradation of STAT3, leading to promising antitumor activity [].
  • Relevance: While SD-36 targets STAT3 and not EGFR like "Gefitinib-based PROTAC 3", its successful development as a potent and selective PROTAC degrader highlights the potential of this technology for therapeutic intervention []. It exemplifies the successful application of structure-based design and optimization in developing effective PROTAC molecules, offering valuable insights for "Gefitinib-based PROTAC 3" [].

GC-376 Based Peptidomimetic PROTAC

  • Compound Description: This PROTAC molecule consists of a GC-376 dipeptidyl moiety that targets the SARS-CoV-2 3CL protease (3CLPro) linked to pomalidomide, a cereblon E3 ligase ligand [].
  • Relevance: Although this PROTAC targets a different protein than "Gefitinib-based PROTAC 3", it exemplifies the successful application of PROTAC technology with a peptidomimetic ligand []. Its design and development process, including the use of NMR and crystallographic data for structural optimization, offer valuable insights for designing PROTACs with improved binding and degradation efficiency, which could be relevant for "Gefitinib-based PROTAC 3" [].

ACBI1

  • Compound Description: ACBI1 is a potent and cooperative PROTAC degrader targeting the BAF ATPase subunits SMARCA2 and SMARCA4 [, ]. This molecule incorporates a bromodomain ligand and recruits the VHL E3 ubiquitin ligase to induce degradation of its target proteins [, ].
  • Relevance: While ACBI1 targets a different protein complex than "Gefitinib-based PROTAC 3," it showcases the successful utilization of structure-based design and biophysical investigations in optimizing PROTAC molecules for potency and cooperativity [, ]. This approach can be valuable in developing "Gefitinib-based PROTAC 3" to enhance its efficacy and potentially overcome challenges faced by traditional EGFR inhibitors [, ].
Overview

The compound (2S,4R)-1-[(2S)-2-[3-[2-[5-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypentoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide is a complex organic molecule that belongs to the class of pharmaceutical compounds. This compound is characterized by its intricate structure, which includes multiple functional groups and stereocenters, indicating potential biological activity.

Source

The compound's synthesis and characterization are typically derived from research articles and chemical databases that focus on novel drug discovery and synthetic methodologies. Such compounds are often designed for specific therapeutic targets in medicinal chemistry.

Classification

This compound can be classified as a synthetic organic compound, specifically a pharmaceutical agent. Its structure suggests that it may have applications in treating diseases through its interaction with biological systems.

Synthesis Analysis

Methods

The synthesis of this compound likely involves several key steps, including:

  1. Retrosynthesis: This approach breaks down the target compound into simpler precursors. The retrosynthetic analysis would identify suitable starting materials and intermediates based on known chemical transformations .
  2. Multi-step Synthesis: The synthesis would require multiple reactions to build the complex structure. Techniques such as:
    • Coupling reactions: To form amide bonds and connect various segments of the molecule.
    • Functional group transformations: To introduce or modify functional groups like hydroxyls and carboxamides.
    • Protecting group strategies: To selectively modify certain functional groups while preserving others during synthesis.

Technical Details

The synthetic route may utilize various techniques such as:

  • Liquid chromatography for purification of intermediates.
  • Nuclear magnetic resonance spectroscopy for structural confirmation.
  • Mass spectrometry for molecular weight determination and purity assessment.
Molecular Structure Analysis

Structure

The molecular structure of the compound can be represented using standard chemical notation, showcasing its stereochemistry and functional groups. The presence of multiple rings, side chains, and stereogenic centers indicates a high degree of complexity.

Data

The molecular formula can be derived from the structural analysis, providing insights into the number of each type of atom present in the molecule. For example, determining the number of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and fluorine (F) atoms is essential for understanding its reactivity and potential interactions.

Chemical Reactions Analysis

Reactions

The compound may undergo various chemical reactions based on its functional groups. Potential reactions include:

  • Nucleophilic substitutions at halogenated positions.
  • Hydrolysis of amide bonds under acidic or basic conditions.
  • Redox reactions, depending on the presence of reactive groups like methoxy or thiazole rings.

Technical Details

Understanding the reaction conditions (temperature, solvent, catalysts) is crucial for optimizing yields and selectivity during synthesis. Each reaction step would need to be carefully monitored to ensure that side reactions are minimized.

Mechanism of Action

Process

The mechanism of action for this compound would depend on its biological target. It could interact with specific proteins or enzymes in the body, potentially inhibiting or activating their function.

Data

Studies involving enzyme assays or cell-based assays would provide data on how effectively this compound interacts with its target, including binding affinities and efficacy in biological systems.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: The solubility in various solvents (e.g., water, ethanol) can affect its bioavailability.
  • Melting Point: This property can indicate purity and stability.

Chemical Properties

  • Stability: The stability under different pH conditions or temperatures is crucial for storage and formulation.
  • Reactivity: Understanding how this compound reacts with other chemicals helps in predicting its behavior in biological systems.

Relevant data from literature should be consulted to provide empirical values for these properties .

Applications

Scientific Uses

This compound has potential applications in:

  • Pharmaceutical Development: As a candidate for drug formulation targeting specific diseases.
  • Research Studies: In exploring mechanisms of action for similar compounds or classes of drugs.
  • Therapeutic Uses: Depending on its efficacy and safety profile, it may be developed into a therapeutic agent for clinical use.

Properties

Product Name

(2S,4R)-1-[(2S)-2-[3-[2-[5-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypentoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

IUPAC Name

(2S,4R)-1-[(2S)-2-[3-[2-[5-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypentoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

Molecular Formula

C47H57ClFN7O8S

Molecular Weight

934.5 g/mol

InChI

InChI=1S/C47H57ClFN7O8S/c1-29-42(65-28-53-29)31-11-9-30(10-12-31)25-50-45(59)38-22-33(57)26-56(38)46(60)43(47(2,3)4)55-41(58)15-18-63-20-19-62-16-7-6-8-17-64-40-23-34-37(24-39(40)61-5)51-27-52-44(34)54-32-13-14-36(49)35(48)21-32/h9-14,21,23-24,27-28,33,38,43,57H,6-8,15-20,22,25-26H2,1-5H3,(H,50,59)(H,55,58)(H,51,52,54)/t33-,38+,43-/m1/s1

InChI Key

NICKHWYZMNLEPJ-TZSMONEZSA-N

SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCCCCOC4=C(C=C5C(=C4)C(=NC=N5)NC6=CC(=C(C=C6)F)Cl)OC)O

Solubility

Soluble in DMSO

Synonyms

Gefitinib-based PROTAC 3; NTN21277; NTN-21277; NTN 21277;

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCCCCOC4=C(C=C5C(=C4)C(=NC=N5)NC6=CC(=C(C=C6)F)Cl)OC)O

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCCCCOC4=C(C=C5C(=C4)C(=NC=N5)NC6=CC(=C(C=C6)F)Cl)OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.